molecular formula C17H13N3O2 B3905966 N'-[(naphthalen-2-ylcarbonyl)oxy]pyridine-2-carboximidamide

N'-[(naphthalen-2-ylcarbonyl)oxy]pyridine-2-carboximidamide

Cat. No.: B3905966
M. Wt: 291.30 g/mol
InChI Key: JGYKQIJFLHUIEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-[(naphthalen-2-ylcarbonyl)oxy]pyridine-2-carboximidamide involves multiple steps. One common method includes the reaction of pyridine-2-carboximidamide with naphthalene-2-carbonyl chloride under specific conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product’s formation.

Chemical Reactions Analysis

N’-[(naphthalen-2-ylcarbonyl)oxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(naphthalen-2-ylcarbonyl)oxy]pyridine-2-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(naphthalen-2-ylcarbonyl)oxy]pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine and imine nitrogen atoms, forming stable chelate complexes . These complexes can interfere with various biological processes, leading to antimicrobial and antifungal effects. Additionally, the compound’s ability to modulate blood pressure is attributed to its interaction with specific receptors in the cardiovascular system .

Comparison with Similar Compounds

N’-[(naphthalen-2-ylcarbonyl)oxy]pyridine-2-carboximidamide is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-16(15-7-3-4-10-19-15)20-22-17(21)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYKQIJFLHUIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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